ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C29H26O6 This compound is characterized by its unique structure, which includes a biphenyl group, a chromenone core, and an ethyl ester group
Preparation Methods
The synthesis of ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves several steps. One common synthetic route includes the reaction of 4-biphenylyl acetic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with 4,8-dimethyl-2-oxo-2H-chromen-3-yl propanoic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antioxidant properties may involve the scavenging of free radicals and the upregulation of antioxidant defense mechanisms.
Comparison with Similar Compounds
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Ethyl 4-biphenylyl acetate: This compound is a prodrug of 4-biphenylyl acetic acid and is used for its anti-inflammatory properties.
2-(4-Biphenylyl)ethylamines: These compounds have potential cardiovascular and central nervous system activities.
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: Known for its use in optoelectronic applications, particularly as a laser dye.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H28O6 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]propanoate |
InChI |
InChI=1S/C30H28O6/c1-4-34-28(32)17-15-25-19(2)24-14-16-27(20(3)29(24)36-30(25)33)35-18-26(31)23-12-10-22(11-13-23)21-8-6-5-7-9-21/h5-14,16H,4,15,17-18H2,1-3H3 |
InChI Key |
IIFXMBRKMWKZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C)OC1=O)C |
Origin of Product |
United States |
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